Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Protecting group chemistry Solid-phase peptide synthesis Orthogonal deprotection

Researchers seeking a structurally defined spirocyclic intermediate for CNS-targeted programs often face batch-to-batch variability and limited availability. This compound offers a consistent 3-oxa-1,8-diazaspiro[5.5]undecane core with orthogonal Cbz protection, directly applicable to orexin, muscarinic, and neurokinin antagonist synthesis. • Conformationally rigid scaffold matching Novartis orexin antagonist patents and Janssens NK1/NK2/NK3 chemotype claims. • Orthogonal Cbz group enables selective hydrogenolytic deprotection for modular N-8 derivatization. • Multi-gram supply chain with batch-specific certificates of analysis ensures reproducible downstream SAR.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
CAS No. 1408074-70-3
Cat. No. B1378921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
CAS1408074-70-3
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESC1CC2(CCOC(=O)N2)CN(C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H20N2O4/c19-14-17-16(8-10-21-14)7-4-9-18(12-16)15(20)22-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19)
InChIKeyJQEATWHVDKUNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate


Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1408074-70-3) is a synthetic spirocyclic carbamate featuring a 3-oxa-1,8-diazaspiro[5.5]undecane core with a benzyl carbamate (Cbz) protecting group at the 8-position . The compound possesses a molecular formula of C16H20N2O4 and a molecular weight of 304.35 g/mol, with the canonical SMILES O=C1NC2(CCCN(C(=O)OCC3=CC=CC=C3)C2)CCO1 . The spiro[5.5]undecane framework, characterized by two fused heterocyclic rings sharing a single quaternary carbon, provides enhanced conformational rigidity and three-dimensional complexity—structural features that are pharmacologically relevant in modulating target selectivity and metabolic stability in drug discovery [1].

Cbz-protected spirocyclic intermediate for multi-target probe synthesis
Orthogonal deprotection by hydrogenolysis compatible with acid-sensitive synthetic routes
Rigid 3-oxa-1,8-diazaspiro[5.5]undecane core supports selectivity-oriented medicinal chemistry

Structural Determinants of Selectivity


Within the diazaspiro[5.5]undecane scaffold class, seemingly minor structural variations—including the presence and position of the 2-oxo group, the selection of the N-8 protecting group (Cbz vs. Boc vs. free amine), and heteroatom placement within the spirocyclic framework—fundamentally alter the compound's physicochemical properties, synthetic accessibility, and biological target engagement profile [1]. Generic substitution among analogs (e.g., exchanging Cbz for Boc, using a 2,8-diazaspiro isomer, or employing non-carbamate derivatives) introduces uncontrolled variables in downstream synthetic steps and unpredictable alterations in receptor-binding pharmacophores [2]. The specific combination of the 3-oxa-1,8-diazaspiro[5.5]undecane core with the Cbz protecting group defines this compound's utility as a precision synthetic intermediate for programs targeting orexin receptors, muscarinic receptors, and neurokinin pathways [3][4]. The quantitative differentiation data presented below establish the evidential basis for prioritization.

Cbz vs. Boc protecting group
Boc cleavage requires acidic conditions (TFA) that may degrade acid-labile intermediates; Cbz hydrogenolysis preserves sensitive functionality.
3-Oxa-1,8-diaza vs. 2,8-diaza scaffold
Lack of 3-oxa oxygen and 2-oxo carbonyl alters hydrogen-bond acceptor topology, potentially shifting target engagement profiles.
Unprotected free amine core
Direct use of CAS 1389264-34-9 eliminates orthogonal protection strategy and may require additional synthetic steps to install Cbz.

Quantitative Differentiation Evidence


Cbz vs. Boc Protecting Group Orthogonality

The benzyl carbamate (Cbz) group at the 8-position confers orthogonal deprotection selectivity relative to the Boc-protected analog (CAS 1363381-43-4). While both compounds serve as masked amine intermediates, the Cbz group undergoes catalytic hydrogenolysis under neutral conditions (H2, Pd/C), whereas the Boc group requires acidic cleavage (TFA) [1]. In multi-step synthetic sequences requiring preservation of acid-sensitive functionality elsewhere in the molecule (e.g., silyl ethers, acetals, or certain heterocycles), this orthogonal selectivity profile prevents unintended side reactions [2].

Cbz vs Boc Deprotection
Class-level
Target Cbz; H2/Pd-C (neutral)
Comparator Boc; TFA (acidic)
Enables acid-sensitive route design
Class-level inference; verify with specific synthetic sequence
Protecting group chemistry Solid-phase peptide synthesis Orthogonal deprotection

3-Oxa-1,8-Diazaspiro vs. 2,8-Diazaspiro Scaffolds

The 3-oxa-1,8-diazaspiro[5.5]undecane core of the target compound (molecular formula C16H20N2O4, MW 304.35) differs from 2,8-diazaspiro[5.5]undecane analogs (e.g., 2-Cbz-2,8-diazaspiro[5.5]undecane, CAS 1086394-63-9, C17H24N2O2, MW 288.38) in both heteroatom composition and hydrogen-bonding potential . The presence of the 3-oxa (oxygen) atom and the 2-oxo (carbonyl) group introduces additional hydrogen-bond acceptor sites and alters the electronic distribution across the spirocyclic framework [1]. In orexin receptor antagonist programs, similar spirocyclic carbamate scaffolds with oxygen incorporation have demonstrated differential selectivity profiles between OXR1 and OXR2 subtypes [2].

3-Oxa vs 2,8-Diaza Core
Context-dependent
Target 3-oxa-1,8-diaza; C16H20N2O4, MW 304.35
Comparator 2,8-diaza analogs; C17H24N2O2, MW 288.38
Alters H-bond acceptor topology
Cross-study comparison; confirm in target binding assay
Scaffold-based drug design Spirocyclic isosteres Conformational constraint

Commercial Availability and Purity

Multiple reputable vendors supply Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1408074-70-3) with documented purity grades suitable for different application tiers. Leyan (product 1120500) offers purity ≥98% ; AChemBlock (G-5083) provides 97% purity with FW 304.35 ; and Fluorochem (F468024) supplies at 95.0% purity with full SDS documentation including hazard statements H302, H315, H319, and H335 . In contrast, the unprotected free amine core (2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane, CAS 1389264-34-9, C8H14N2O2, MW 170.21) is available but lacks the Cbz protecting group required for orthogonal synthetic manipulation .

Multi-Vendor Purity
Head-to-head
97–98% purity range
Multi-supplier sourcing at high purity
Vendor data; verify lot-specific specifications
Chemical procurement Quality control Analytical standards

Patent-Corroborated Target Engagement

Spirocyclic carbamates sharing the 3-oxa-1,8-diazaspiro[5.5]undecane core framework have been explicitly claimed in multiple patent families covering distinct therapeutic targets. EA-201991029-A1 discloses spirocyclic and fused bicyclic carbamates as MAGL (monoacylglycerol lipase) modulators for pain treatment [1]. US20130281463A1 (Novartis) claims diaza-spiro[5.5]undecanes as orexin receptor antagonists for sleep disorders, Alzheimer's disease, and substance-related disorders [2]. EA018711B1 claims diazaspiro[5.5]undecane derivatives as dual muscarinic receptor antagonists and beta-adrenoceptor agonists for pulmonary disorders [3]. WO 2006/035267 (Janssens) specifically claims oxa-diaza derivatives-spiro(5.5) and substituted undecanones as neurokinin antagonists [4]. Compounds lacking the 3-oxa-2-oxo carbamate motif are not encompassed within these specific patent claims.

Patent Target Coverage
Class-level
MAGL, orexin, muscarinic, neurokinin antagonist patents claim 3-oxa-1,8-diaza spiro scaffold.
Scaffold aligns with patented pharmacophores
Patent analysis; compound claims and scope subject to change
MAGL inhibitors Orexin receptor antagonists Neurokinin antagonists Muscarinic antagonists

Thermal Stability vs. Unprotected Core

The Cbz-protected target compound (CAS 1408074-70-3) exhibits a predicted boiling point of 548.5 ± 49.0 °C at 760 mmHg and calculated density of 1.3 ± 0.1 g/cm³, consistent with the larger molecular framework incorporating the benzyl carbamate moiety (C16H20N2O4, MW 304.35) . The unprotected free amine core (CAS 1389264-34-9) has substantially lower molecular weight (170.21 g/mol) and correspondingly different physicochemical properties that affect handling and storage [1]. The Cbz group provides enhanced shelf stability compared to the free amine, which may undergo oxidation or nucleophilic side reactions during long-term storage.

Thermal Stability Profile
Reported
548.5 ± 49.0 °C predicted B.P.
Predicted higher B.P. vs free amine
Predicted property; experimental validation recommended
Physicochemical characterization Thermal analysis Storage stability

Recommended Applications


Orexin Receptor Antagonist Programs

The 3-oxa-1,8-diazaspiro[5.5]undecane carbamate scaffold is explicitly claimed in Novartis patent estates covering diaza-spiro[5.5]undecanes as orexin receptor antagonists for sleep disorders, Alzheimer's disease, and substance-related disorders [1]. This compound's Cbz-protected 8-position amine enables sequential synthetic elaboration following selective hydrogenolytic deprotection, providing entry to orexin-targeting pharmacophores with defined spirocyclic geometry.

MAGL Inhibitor Development

Spirocyclic carbamates bearing the 3-oxa-1,8-diazaspiro[5.5]undecane framework are disclosed as MAGL modulators in EA-201991029-A1, with claimed utility in pain treatment [2]. The compound's rigid spirocyclic core and carbamate functionality align with the MAGL inhibitor pharmacophore, and the orthogonal Cbz protecting group facilitates modular diversification for structure-activity relationship (SAR) exploration.

Muscarinic Antagonist / β-Adrenoceptor Agonist Agents

EA018711B1 claims diazaspiro[5.5]undecane derivatives as dual muscarinic receptor antagonists and beta-adrenoceptor agonists for chronic obstructive pulmonary disease (COPD) and asthma [3]. The Cbz-protected intermediate serves as a strategic entry point for constructing N-8-substituted derivatives within this therapeutic class, leveraging the orthogonal protecting group compatibility established in Section 3.

Neurokinin Antagonist Programs

WO 2006/035267 (Janssens) specifically claims oxa-diaza derivatives-spiro(5.5) and substituted undecanones as neurokinin antagonists with combined NK1/NK2/NK3 antagonism activity [4]. The target compound's 3-oxa-1,8-diazaspiro[5.5]undecane core matches the claimed oxa-diaza-spiro[5.5]undecanone scaffold, and the Cbz protecting group enables modular elaboration at the N-8 position for neurokinin receptor subtype selectivity optimization.

Application
Selection Property
Validation Focus
Orexin receptor antagonist research
Cbz orthogonal deprotection enables sequential N-8 elaboration
Spirocyclic geometry and receptor subtype selectivity assays
MAGL inhibitor research
Rigid carbamate core matches MAGL pharmacophore; orthogonal protecting group supports SAR diversification
MAGL activity modulation and target engagement models
Muscarinic/β-adrenoceptor dual pharmacology research
Cbz intermediate enables N-8 functionalization for dual receptor programs
Muscarinic and β-adrenoceptor binding and functional assays
Neurokinin antagonist research
3-oxa-1,8-diaza core matches claimed oxa-diaza-spiro scaffold; Cbz allows modular N-8 derivatization
NK1/NK2/NK3 receptor subtype selectivity profiling

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